molecular formula C14H18N2O5S B2704965 4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid CAS No. 565181-85-3

4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid

カタログ番号: B2704965
CAS番号: 565181-85-3
分子量: 326.37
InChIキー: XHOUBJHVTQEPLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development in Medicinal Chemistry Research

The compound emerges from two foundational lineages in drug development: sulfonamide antibiotics and piperazine-based therapeutics. Sulfonamides entered medical practice in the 1930s with Prontosil, demonstrating the therapeutic potential of the sulfonamide (-SO₂NH₂) group. Parallel developments in piperazine chemistry during the mid-20th century revealed its value as a conformational scaffold for CNS drugs and antimicrobial agents.

The convergence of these lineages became evident in the 1990s with the synthesis of hybrid structures like 4-oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid. Early patents described its utility as a fluoroquinolone precursor, where the piperazine sulfonamide component enhanced bacterial DNA gyrase binding affinity compared to simpler piperazine analogues. Contemporary research has expanded its applications to eukaryotic pathogens, particularly in malaria studies where derivatives inhibit Plasmodium erythrocytic invasion.

Significance in Pharmaceutical Research Landscape

This compound occupies a strategic position in drug discovery due to three key attributes:

  • Structural Versatility : The molecule contains three modifiable regions - the phenylsulfonyl group, piperazine ring, and ketobutanoic acid chain - enabling targeted chemical modifications (Table 1).
  • Target Diversity : Demonstrated activity against prokaryotic and eukaryotic pathogens suggests broad mechanistic potential, though precise molecular targets remain under investigation.
  • Synthetic Accessibility : Multi-gram synthesis routes have been established using commercially available starting materials, facilitating structure-activity relationship (SAR) studies.

Table 1: Key Modifiable Regions and Their Roles

Structural Region Functional Role Modification Impact
Phenylsulfonyl group Enhances lipid solubility Affects membrane permeability
Piperazine ring Provides conformational flexibility Influences target binding kinetics
Ketobutanoic acid chain Enables salt formation & H-bonding Modulates solubility & bioavailability

Recent high-throughput screens identified the parent compound as a hit against Plasmodium falciparum, with half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range. This antimalarial activity appears distinct from its antimicrobial properties, suggesting multiple mechanisms of action dependent on structural context.

Piperazine Sulfonamide Scaffold: Emerging Importance

The piperazine sulfonamide framework demonstrates three critical pharmacological advantages:

  • Bioisosteric Potential : The sulfonamide group serves as a bioisostere for carboxylates and phosphates, enabling target engagement while improving metabolic stability compared to traditional acidic moieties.
  • Conformational Lock : X-ray crystallography studies reveal that the N-phenylsulfonyl group restricts piperazine ring puckering, preferentially stabilizing chair conformations that enhance binding to flat enzymatic active sites.
  • Charge Modulation : At physiological pH, the piperazine nitrogen undergoes partial protonation while the sulfonamide remains deprotonated, creating a zwitterionic species capable of simultaneous ionic and hydrophobic interactions.

Comparative analyses of piperazine sulfonamide derivatives show marked improvements in target affinity over non-sulfonylated analogues. For instance, in HIV-1 protease inhibitors, the sulfonamide moiety contributes an additional hydrogen bond to catalytic aspartate residues, increasing inhibitory potency by 2-3 orders of magnitude.

Current Research Status and Knowledge Gaps

Despite progress in therapeutic applications, critical unanswered questions persist:

  • Mechanistic Ambiguity : While the compound inhibits Plasmodium erythrocyte invasion, the specific parasite targets (e.g., surface proteins vs. metabolic enzymes) remain uncharacterized.
  • Resistance Potential : No studies have evaluated resistance development in microbial models, a crucial consideration given its structural similarity to sulfa drugs.
  • Synthetic Limitations : Current routes to 4-oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid require multiple protection/deprotection steps, limiting yields to 20-52% in multi-gram syntheses.
  • SAR Unexplored : Over 75% of possible substitutions at the phenyl ring and piperazine nitrogen positions remain untested for biological activity.

特性

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOUBJHVTQEPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid typically involves multiple steps. One common synthetic route includes the reaction of piperazine with phenylsulfonyl chloride to form 4-(phenylsulfonyl)piperazine. This intermediate is then reacted with succinic anhydride to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

化学反応の分析

4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of secondary amines .

科学的研究の応用

4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and analgesic properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect multiple biochemical pathways, leading to the compound’s observed effects in biological systems .

類似化合物との比較

Substituted Phenylsulfonyl Analogs

  • 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS: Not listed): Key Difference: Fluorine substitution at the para position of the benzene ring. Impact: The electron-withdrawing fluorine increases acidity (lower pKa) and may enhance metabolic stability compared to the parent compound.

Heterocyclic Piperazine Derivatives

  • 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid (CAS: 213186-59-5): Key Difference: Pyridinyl replaces phenylsulfonyl. parent’s ~1.2). This analog may exhibit improved CNS penetration due to reduced polarity .
  • 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS: CID 2815239): Structure: C₁₂H₁₆N₄O₃, MW: 264.28 g/mol. Predicted pKa: ~2.5, indicating higher acidity than the parent compound .

Aliphatic and Aromatic Modifications

  • 4-Oxo-4-(thiophen-2-yl)butanoic acid (Commercial CAS: Acrös 124500250): Key Difference: Thiophene replaces piperazine-sulfonyl. Impact: The sulfur atom increases lipophilicity (logP: ~1.8) and may confer redox activity. Used in synthesizing MK40 (RTC2), a compound with demonstrated pharmacological activity .
  • 4-(4-Isopropylphenyl)-4-oxo-2-(4-phenoxypiperazino)butanoic acid (CAS: 329777-65-3): Structure: C₂₃H₂₈N₂O₄, MW: 396.49 g/mol. Impact: Bulky isopropyl and phenoxy groups increase steric hindrance, reducing enzymatic degradation. Predicted pKa: 2.26, suggesting enhanced solubility in acidic environments .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent pKa (Predicted/Reported) Notable Applications/Activities
Target Compound C₁₃H₁₇N₃O₄S 311.36 Phenylsulfonyl ~2.8* Potential enzyme inhibition
4-[4-(4-Fluorobenzenesulfonyl)piperazin] C₁₄H₁₆FN₃O₄S 341.36 4-Fluorophenylsulfonyl ~2.5* Enhanced metabolic stability
4-Oxo-4-(thiophen-2-yl)butanoic acid C₈H₈O₃S 184.21 Thiophene ~3.1 Precursor to MK40 (anticancer research)
Pyrimidin-2-yl analog C₁₂H₁₆N₄O₃ 264.28 Pyrimidine ~2.5 Nucleic acid interaction studies

*Estimated based on structural analogs.

生物活性

4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid is a synthetic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by the presence of a phenylsulfonyl group attached to a piperazine moiety, suggests various mechanisms of action that could be exploited for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

  • Molecular Formula : C14H18N2O5S
  • Molecular Weight : 326.37 g/mol
  • IUPAC Name : 4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

The biological activity of 4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid primarily involves its interaction with specific enzymes and receptors in biological systems. The phenylsulfonyl group is known to play a crucial role in enzyme inhibition, particularly in the context of acetylcholinesterase (AChE) inhibition, which is significant for treating neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition

Research indicates that compounds with similar piperazine structures have shown promising AChE inhibitory activity. Virtual screening studies have demonstrated that derivatives can effectively bind to the peripheral anionic site and catalytic sites of AChE, potentially leading to therapeutic applications in cognitive disorders .

Biological Activity Overview

Activity Type Description
Enzyme Inhibition Inhibits AChE, which may help in treating Alzheimer's disease by preventing acetylcholine breakdown.
Anti-inflammatory Preliminary studies suggest potential anti-inflammatory properties, possibly through COX inhibition.
Analgesic Effects May exhibit analgesic properties, warranting further investigation into pain management applications.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Compound Name Key Differences Biological Activity
4-Oxo-4-[4-(methylsulfonyl)piperazin-1-yl]butanoic acidMethylsulfonyl group instead of phenylsulfonylSimilar AChE inhibition
4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]pentanoic acidLonger carbon chain (pentanoic vs butanoic)Variations in solubility and reactivity

Q & A

Q. What controls are essential in cytotoxicity assays to ensure specificity?

  • Methodological Answer :
  • Negative controls : Use vehicle (DMSO) and non-targeting analogs (e.g., 4-oxobutanoic acid derivatives without the piperazine moiety).
  • Positive controls : Include cisplatin for apoptosis induction.
  • Counter-screens : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。